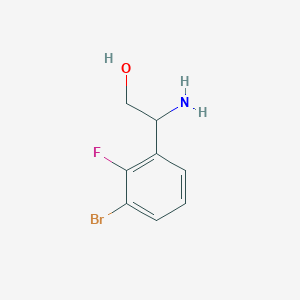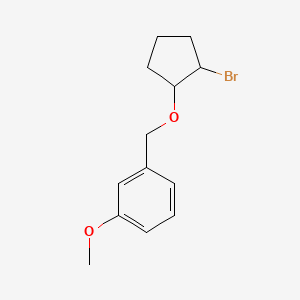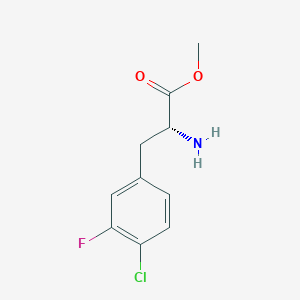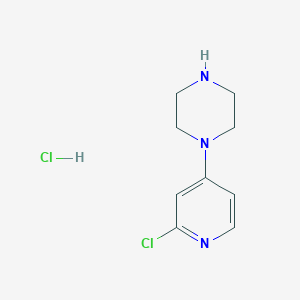
1-(2-Chloropyridin-4-YL)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridin-4-YL)piperazine hydrochloride: is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 g/mol . It is primarily used in research and development, particularly in the pharmaceutical industry . The compound is characterized by the presence of a piperazine ring substituted with a 2-chloropyridin-4-yl group, and it is typically available as a hydrochloride salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride typically involves the reaction of 2-chloropyridine with piperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity . The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted piperazines with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and reduced amines.
Applications De Recherche Scientifique
Chemistry: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets . It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the treatment of various diseases . It serves as a lead compound in drug discovery programs aimed at developing new medications for conditions such as cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the formulation of certain types of coatings and adhesives .
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride involves its interaction with specific molecular targets . The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Comparison: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring . This structural feature imparts distinct chemical and biological properties compared to similar compounds . For example, the position of the chlorine atom in the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H13Cl2N3 |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
1-(2-chloropyridin-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |
Clé InChI |
XIMXYBPBZAKJQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
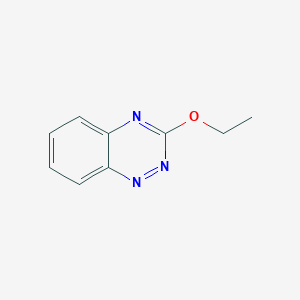

![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)

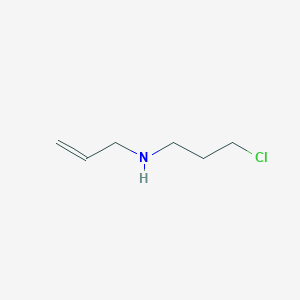
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
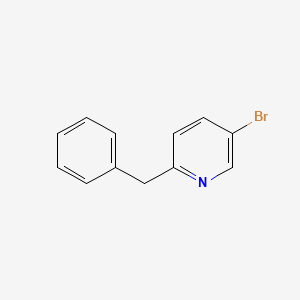
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
